molecular formula C25H21N3O3 B13736403 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-[(4-methylphenyl)azo]- CAS No. 13824-00-5

2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-[(4-methylphenyl)azo]-

Cat. No.: B13736403
CAS No.: 13824-00-5
M. Wt: 411.5 g/mol
InChI Key: UWMSGQGNEWJUMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the azo-naphthalenecarboxamide class, characterized by a naphthalene backbone functionalized with a carboxamide group at position 2, a hydroxy group at position 3, and an azo-linked 4-methylphenyl substituent at position 2. The N-(4-methoxyphenyl) group on the carboxamide moiety introduces electron-donating properties, while the 4-methylphenylazo group contributes to π-conjugation and intermolecular interactions. Such compounds are primarily used as pigments (e.g., in optoelectronic materials) due to their chromophoric and structural stability .

Properties

CAS No.

13824-00-5

Molecular Formula

C25H21N3O3

Molecular Weight

411.5 g/mol

IUPAC Name

3-hydroxy-N-(4-methoxyphenyl)-4-[(4-methylphenyl)diazenyl]naphthalene-2-carboxamide

InChI

InChI=1S/C25H21N3O3/c1-16-7-9-19(10-8-16)27-28-23-21-6-4-3-5-17(21)15-22(24(23)29)25(30)26-18-11-13-20(31-2)14-12-18/h3-15,29H,1-2H3,(H,26,30)

InChI Key

UWMSGQGNEWJUMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)OC)O

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

Feature Description
Full Chemical Name 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-[(4-methylphenyl)azo]-
Molecular Formula C27H24N4O4 (similar analogs)
Functional Groups Azo (-N=N-), Hydroxyl (-OH), Carboxamide (-CONH-), Methoxy (-OCH3), Methyl (-CH3)
Core Structure Naphthalene ring system
Applications Pigments in dye manufacturing, biological research, analytical standards

Preparation Methods

Detailed Synthetic Steps

Step 1: Diazotization of Aromatic Amine
  • An aromatic amine such as 4-methyl aniline (p-toluidine) is dissolved in acidic aqueous solution.
  • Sodium nitrite (NaNO2) is added at low temperature (0–5°C) to generate the corresponding diazonium salt.
  • The diazonium salt is kept stable under acidic, cold conditions to prevent decomposition.
Step 2: Preparation of Coupling Component
  • The coupling component is typically 3-hydroxy-2-naphthalenecarboxamide or a derivative thereof.
  • This compound can be synthesized by amidation of 3-hydroxy-2-naphthoic acid with 4-methoxyaniline or related amines to introduce the N-(4-methoxyphenyl) substituent.
  • In some processes, bis-naphthylmethane derivatives are prepared by condensation of naphthalenecarboxamides with aldehydes such as formaldehyde, which can act as toning agents to modify pigment properties.
Step 3: Coupling Reaction
  • The diazonium salt solution is slowly added to an alkaline solution containing the coupling component (3-hydroxy-2-naphthalenecarboxamide derivative).
  • The azo coupling occurs primarily at the activated position ortho or para to the hydroxy group on the naphthalene ring, forming the azo linkage (-N=N-).
  • Reaction conditions such as pH (usually alkaline), temperature (0–10°C), and stirring rate are carefully controlled to maximize yield and pigment quality.
Step 4: Isolation and Purification
  • The resulting azo pigment precipitates out of solution.
  • It is filtered, washed with water to remove salts and impurities, and dried.
  • Optional laking (precipitation with metal salts) may be performed to modify pigment properties.

Reaction Scheme Summary

Step Reagents/Conditions Product/Intermediate
Diazotization Aromatic amine (e.g., 4-methyl aniline), NaNO2, HCl, 0–5°C Aromatic diazonium salt
Amidation 3-hydroxy-2-naphthoic acid + 4-methoxyaniline, coupling agents 3-hydroxy-N-(4-methoxyphenyl)-2-naphthalenecarboxamide
Coupling Diazonium salt + coupling component, alkaline pH, 0–10°C Azo pigment: 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-[(4-methylphenyl)azo]-
Purification Filtration, washing, drying Pure azo pigment

Notes on Toning Agents and Pigment Properties

  • The use of bis-naphthylmethanes synthesized by condensation of naphthalenecarboxamides with aldehydes (especially formaldehyde) can be incorporated as toning agents in the coupling step to finely tune the hue and physical properties of the pigment.
  • This method allows improved control over crystal growth during pigment formation, affecting color strength, transparency, and tint.

Analytical Considerations

  • The purity and identity of the compound can be confirmed by techniques such as reverse-phase high-performance liquid chromatography (HPLC) , with mobile phases containing acetonitrile, water, and phosphoric or formic acid for MS compatibility.
  • Spectroscopic methods including UV-Vis absorbance and IR spectroscopy are useful for confirming azo linkage and functional groups.
  • Mass spectrometry can verify molecular weight and fragmentation patterns.

Summary Table of Preparation Parameters

Parameter Typical Conditions/Values
Aromatic Amine 4-methyl aniline (p-toluidine)
Diazotization Agent Sodium nitrite (NaNO2) in acidic medium (HCl), 0–5°C
Coupling Component 3-hydroxy-N-(4-methoxyphenyl)-2-naphthalenecarboxamide
pH during Coupling Alkaline (pH 8–10)
Temperature (Coupling) 0–10°C
Aldehydes for Toning Formaldehyde preferred; others include acetaldehyde, propionaldehyde, butyraldehyde
Isolation Filtration, washing, drying
Optional Post-treatment Laking with metal salts for pigment modification

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-[(4-methylphenyl)azo]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

Textile and Dye Industry

The primary application of 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-[(4-methylphenyl)azo]- lies in the textile industry as a dye. Azo dyes are known for their vibrant colors and are widely used in fabric dyeing processes. The compound's stability and solubility make it suitable for various textile applications.

Biological Research

Research has indicated that azo compounds can exhibit significant biological activity. The specific compound under consideration has been studied for its potential mutagenic and carcinogenic properties due to the metabolic conversion of azo compounds into aromatic amines. This raises concerns regarding human health implications, particularly in occupational settings where exposure may occur.

Case Study: Toxicological Assessment

A comprehensive toxicological assessment was conducted to evaluate the effects of similar azo compounds on human health. Findings suggested that exposure could lead to genotoxic effects, necessitating further research into the specific mechanisms involved.

Potential Therapeutic Uses

Recent studies have explored the potential therapeutic applications of compounds structurally similar to 2-Naphthalenecarboxamide, particularly in neuroprotection and anti-inflammatory contexts. The unique functional groups present in this compound may allow it to interact with biological pathways involved in neurodegenerative diseases.

Case Study: Neuroprotective Properties

Research has indicated that certain azo compounds can modulate neurotransmitter systems, potentially offering protective effects against neurodegeneration. For instance, studies have shown that similar compounds can act as antagonists at NMDA receptors, thereby reducing excitotoxicity associated with conditions such as Alzheimer's disease .

Environmental Impact and Safety Concerns

The environmental impact of azo dyes, including this compound, has been a subject of scrutiny due to their potential to release carcinogenic amines upon degradation. Regulatory assessments have highlighted the need for careful management of azo dye usage to mitigate health risks associated with exposure .

Data Table: Summary of Applications

Application AreaDescriptionPotential Risks
Textile IndustryUsed as a vibrant dye for fabricsPossible carcinogenic effects
Biological ResearchInvestigated for mutagenic propertiesGenotoxic potential
Therapeutic UsesPotential neuroprotective effects through receptor modulationUnknown long-term effects
Environmental SafetyConcerns regarding degradation products and carcinogenic aminesRegulatory scrutiny

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-[(4-methylphenyl)azo]- involves its interaction with molecular targets through its azo linkage and aromatic rings. The compound can form hydrogen bonds, π-π interactions, and other non-covalent interactions with biological molecules, leading to its observed effects. The specific pathways and targets depend on the context of its application, such as its use in biological systems or as a dye.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their differentiating features:

Compound Name Substituents (R1, R2, R3) Molecular Formula Molecular Weight Key Properties/Applications Evidence Source
Target Compound: 3-hydroxy-N-(4-methoxyphenyl)-4-[(4-methylphenyl)azo]-naphthalene-2-carboxamide R1=4-MeOPh, R2=4-MePh, R3=H C25H21N3O3 435.46 LB film formation, photoresponse
AS-RL: 3-hydroxy-N-(4-methoxyphenyl)-4-(phenyldiazenyl)-naphthalene-2-carboxamide R1=4-MeOPh, R2=Ph, R3=H C24H19N3O3 421.43 Forms linear aggregates in LB films
AS-BS: 3-hydroxy-N-(4-nitrophenyl)-4-(phenyldiazenyl)-naphthalene-2-carboxamide R1=4-NO2Ph, R2=Ph, R3=H C24H18N4O4 450.43 Rod-like aggregates; strong photocurrent
Pigment Red 112: 3-hydroxy-N-(2-methylphenyl)-4-[(2,4,5-trichlorophenyl)azo]- R1=2-MePh, R2=2,4,5-Cl3Ph, R3=H C24H18Cl3N3O2 494.78 High lightfastness; industrial coatings
3-hydroxy-N-(4-ethoxyphenyl)-4-(phenylazo)-naphthalene-2-carboxamide R1=4-EtOPh, R2=Ph, R3=H C25H21N3O3 435.46 Enhanced solubility in organic solvents

Key Structural and Functional Differences:

Substituent Effects on Aggregation :

  • The target compound’s 4-methylphenylazo group (electron-donating) promotes tighter molecular packing compared to AS-RL’s unsubstituted phenylazo group, leading to distinct LB film morphologies (e.g., H-aggregates vs. linear structures) .
  • Nitro groups (AS-BS) increase electron-withdrawing effects, enhancing photoconductivity but reducing solubility .

Hydrogen Bonding and Crystal Packing :

  • The hydroxy group at position 3 and carboxamide moiety facilitate hydrogen-bonded networks, critical for stabilizing crystalline phases. Methoxy substituents (target compound, AS-RL) further modulate these interactions .

Optoelectronic Performance :

  • AS-BS exhibits a photocurrent increase of three orders of magnitude under mercury lamp exposure, attributed to its nitro group’s electron-deficient nature. The target compound’s methyl group may offer intermediate conductivity .

Analytical and Industrial Considerations

  • HPLC Analysis : Compounds with nitro groups (e.g., AS-BS) require phosphoric acid in mobile phases for optimal separation, while methyl-substituted analogs (target compound) exhibit longer retention times due to hydrophobicity .
  • Regulatory Status : Halogenated derivatives (e.g., Pigment Red 112) face stricter regulations due to toxicity concerns, whereas methyl/methoxy-substituted compounds are preferred in food-grade coatings .

Biological Activity

The compound 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-[(4-methylphenyl)azo]- is a member of the naphthalene carboxamide family, which includes various azo compounds known for their applications in dyes and pigments. This article explores the biological activity of this specific compound, focusing on its potential health effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C25H21N3O3
  • CAS Number : 104513-13-5
  • Chemical Structure : The compound consists of a naphthalene backbone with a carboxamide functional group and hydroxy and methoxy substitutions, along with an azo linkage.

The biological activity of azo compounds, including 2-Naphthalenecarboxamide derivatives, often revolves around their potential to undergo metabolic reduction. This reduction can lead to the release of aromatic amines, which are associated with mutagenic and carcinogenic effects. The following mechanisms have been identified:

  • Azo Reduction : Azo compounds can be reduced to amines in vivo, leading to the formation of potentially harmful metabolites.
  • Genotoxicity : Studies indicate that some azo dyes can induce chromosomal aberrations in cell lines, suggesting a risk for genotoxic effects .
  • Carcinogenic Potential : Certain metabolites derived from azo compounds are classified as carcinogens in several regulatory frameworks, including the European Union .

Toxicological Studies

Several studies have assessed the toxicological profiles of similar azo compounds:

  • Genotoxicity Tests : In vitro studies have shown that some derivatives can induce DNA damage in mammalian cells under specific conditions .
  • Carcinogenicity Assessments : Long-term feeding studies in rodents have indicated equivocal results regarding the carcinogenic potential of related naphthalene derivatives .

Case Studies

  • Tattoo Inks : A report on chemical substances in tattoo inks highlighted concerns regarding the presence of azo dyes, including those similar to 2-Naphthalenecarboxamide. These dyes can release harmful amines upon degradation, raising safety concerns for dermal exposure .
  • Industrial Exposure : An assessment by NICNAS indicated that workers exposed to certain azo pigments may face health risks due to potential carcinogenic breakdown products .

Summary of Key Findings

Study TypeFindings
GenotoxicityInduction of chromosomal aberrations in vitro; potential for DNA damage observed .
CarcinogenicityLong-term studies show equivocal results; metabolites may pose cancer risk .
Dermal ExposureConcerns about skin reactions and systemic absorption from tattoo inks containing azo dyes .

Relevant Research Articles

  • A comprehensive review on azo pigments and their health risks emphasizes the need for careful evaluation of exposure limits and potential health impacts associated with these compounds .
  • Literature on nanomaterials as pigments discusses unique biokinetics and toxicity profiles that could inform future studies on organic azo pigments like 2-Naphthalenecarboxamide derivatives .

Q & A

How can researchers optimize the synthetic yield of 3-hydroxy-N-(4-methoxyphenyl)-4-[(4-methylphenyl)azo]-2-naphthalenecarboxamide?

(Basic)
Methodological Answer:
Optimization requires precise control of diazotization and coupling steps. Maintain pH between 1.5–2.5 during diazotization using HCl/NaNO₂ at 0–5°C. For coupling, react with 4-methoxyphenylamine in ethanol/water (3:1) at 10–15°C. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3). Purify via recrystallization (ethanol/water) to achieve >75% yield. Adjust stoichiometric ratios (1:1.1 for azo coupling) to minimize side products .

What spectroscopic techniques are critical for characterizing this compound’s structural integrity?

(Basic)
Methodological Answer:

  • UV-Vis Spectroscopy: Confirm π→π* transitions of the azo group (λmax 480–520 nm in DMSO) and monitor tautomerism (enol↔keto forms) via pH-dependent shifts .
  • ¹H/¹³C NMR: Assign peaks using deuterated DMSO: δ 8.2–8.6 ppm (naphthalene protons), δ 3.8 ppm (methoxy group), δ 2.4 ppm (methyl group on arylazo) .
  • FT-IR: Identify ν(N=N) at ~1450 cm⁻¹ and ν(C=O) at ~1650 cm⁻¹. Compare with computed IR spectra (DFT/B3LYP) for validation .

How does pH influence the stability of the azo linkage in aqueous solutions?

(Basic)
Methodological Answer:
The azo group undergoes hydrolysis under acidic (pH < 2) or alkaline (pH > 10) conditions. Conduct accelerated stability studies:

  • Prepare buffered solutions (pH 2–10).
  • Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) at 25°C.
  • Calculate half-life (t₁/₂) using first-order kinetics. Optimal stability occurs at pH 4–6 (t₁/₂ > 120 hours) due to reduced nucleophilic attack on the azo bond .

What computational strategies predict electronic properties relevant to dye-sensitized solar cell applications?

(Advanced)
Methodological Answer:

  • DFT Calculations: Use B3LYP/6-31G(d) to model HOMO-LUMO gaps (ΔE ≈ 2.1–2.5 eV) and charge transfer efficiency. Include solvent effects (PCM model for DMSO) .
  • TD-DFT: Simulate UV-Vis spectra and compare with experimental data to validate excited-state transitions.
  • Molecular Dynamics: Assess adsorption on TiO₂ surfaces (VASP software) to optimize anchoring groups (e.g., carboxamide orientation) .

How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

(Advanced)
Methodological Answer:

  • Dose-Response Analysis: Perform MTT assays across concentrations (1–100 μM) to differentiate cytotoxic (IC₅₀ < 10 μM) vs. antimicrobial (MIC > 25 μM) thresholds.
  • Target-Specific Assays: Use enzyme inhibition studies (e.g., topoisomerase II) to isolate mechanisms. Cross-validate with molecular docking (AutoDock Vina) to identify binding affinities .
  • Meta-Analysis: Compare datasets across cell lines (e.g., HeLa vs. MCF-7) to identify structure-activity trends .

What methodologies elucidate the compound’s coordination chemistry with transition metals?

(Advanced)
Methodological Answer:

  • Synthesis of Metal Complexes: React with Cu(II)/Zn(II) salts in ethanol (1:2 molar ratio) at 60°C. Isolate precipitates and characterize via:
    • ESI-MS: Confirm [M + Cu]²⁺ adducts.
    • EPR Spectroscopy: Detect paramagnetic Cu(II) signals (g⊥ ≈ 2.06, g∥ ≈ 2.28).
  • Single-Crystal XRD: Resolve coordination geometry (e.g., square planar vs. octahedral) .

How can structure-property relationships guide material science applications (e.g., nonlinear optics)?

(Advanced)
Methodological Answer:

  • Hyperpolarizability (β) Measurements: Use Kurtz-Perry powder technique with Nd:YAG laser (1064 nm) to assess second-harmonic generation (SHG). Compare with DFT-calculated β values.
  • Thermogravimetric Analysis (TGA): Evaluate thermal stability (decomposition >250°C) for high-temperature applications.
  • XRD of Thin Films: Correlate crystallinity (FWHM < 0.5°) with optoelectronic performance .

What strategies validate the compound’s tautomeric equilibrium in solution?

(Advanced)
Methodological Answer:

  • ¹H NMR Titration: Track proton shifts (e.g., hydroxy→keto tautomer) in DMSO-d₆ with incremental D₂O additions.
  • Variable-Temperature UV-Vis: Monitor isosbestic points (e.g., 450 nm) to confirm equilibrium. Calculate ΔH via van’t Hoff plots.
  • DFT-Free Energy Calculations: Compare relative stabilities of tautomers (ΔG < 2 kcal/mol favors enol form) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.